![molecular formula C5H6N2O2 B1282206 1-(2-Amino-1,3-oxazol-5-YL)ethanone CAS No. 87005-17-2](/img/structure/B1282206.png)
1-(2-Amino-1,3-oxazol-5-YL)ethanone
Overview
Description
1-(2-Amino-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in recent studies. A novel method for synthesizing 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones has been developed, which involves a consecutive three-component synthesis starting from propargyl amine and acid chlorides. This process is based on an amidation-coupling-cycloisomerization (ACCI) sequence, which is a multi-step reaction that efficiently constructs the oxazole ring .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is typically confirmed using various spectroscopic methods. For instance, the structures of some newly synthesized compounds have been elucidated using FT-IR, 1H/13C NMR-spectroscopic methods, including COSY, HSQC, and HMBC experiments . These techniques allow for the detailed analysis of the molecular framework and the confirmation of the expected chemical structure.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For example, the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol provides a convenient synthesis route for related compounds . This demonstrates the reactivity of the oxazole ring and its utility in creating complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their heterocyclic structure. These compounds often exhibit significant antimicrobial activity, which is a valuable property in pharmaceutical applications. For instance, some synthesized oxazole derivatives have shown potential activity against both bacteria and fungi, which is comparable to standard drugs like Cefotaxime and Nystatin . The antimicrobial properties are likely due to the presence of the oxazole ring and its interaction with biological targets.
Scientific Research Applications
Novel Synthesis Methods
1-(2-Amino-1,3-oxazol-5-yl)ethanone is involved in innovative synthesis methods. For instance, a novel three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, utilizes an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).
Antimicrobial Activity
Research has explored the antimicrobial properties of compounds derived from 1-(2-Amino-1,3-oxazol-5-yl)ethanone. A study synthesized 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, testing it against gram-positive and gram-negative bacteria (Wanjari, 2020).
Asymmetric Synthesis of Enantiomers
The compound is used in the asymmetric synthesis of enantiomers. A study focused on the conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, leading to enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Biological Activities of Derivatives
Derivatives of 1-(2-Amino-1,3-oxazol-5-yl)ethanone exhibit significant biological activities. For example, compounds derived from 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone showed potent immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Anti-tubercular Activity
Some studies highlight the anti-tubercular activity of 1-(2-Amino-1,3-oxazol-5-yl)ethanone derivatives. Compounds like 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown promise in this area (Venugopal, Sundararajan, & Choppala, 2020).
Synthesis of Heterocyclic Compounds
This compound is also used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl) ethanone, contributing significantly to the field of medicinal chemistry (Younis, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the oxazole ring in the compound can act as a nucleophile, reacting with electrophiles. This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in antimicrobial and antimonooxidase activities .
Result of Action
Similar compounds have been reported to have antimicrobial and antimonooxidase effects .
properties
IUPAC Name |
1-(2-amino-1,3-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULNSJILNIAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517650 | |
Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1,3-oxazol-5-YL)ethanone | |
CAS RN |
87005-17-2 | |
Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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